molecular formula C7H6FN3 B13710588 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13710588
M. Wt: 151.14 g/mol
InChI Key: XHHNRIXAELWYRQ-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of fluorine and methyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets in the body. It can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for drug design and development, as well as for various industrial applications.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3

InChI Key

XHHNRIXAELWYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1F

Origin of Product

United States

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